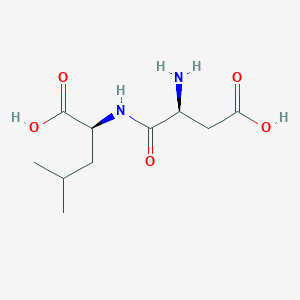

(S)-2-((S)-2-Amino-3-carboxypropanamido)-4-methylpentanoic acid

Overview

Description

Compounds like this one, which appear to be amino acids or peptides, are typically described by their molecular structure. This includes the arrangement and bonding of atoms within the molecule. The compound’s name often provides clues to its structure. For example, “amino” refers to the presence of an amino group (-NH2), “carboxy” indicates a carboxyl group (-COOH), and the rest of the name often describes the carbon backbone .

Synthesis Analysis

The synthesis of such compounds typically involves methods of peptide synthesis, which can include processes like coupling reactions to link amino acids together . The exact method would depend on the specific structure of the compound .Molecular Structure Analysis

The molecular structure of a compound like this would be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry . These techniques can provide information about the arrangement of atoms and the types of bonds within the molecule .Chemical Reactions Analysis

The chemical reactions of a compound are studied using various techniques, depending on the nature of the reaction. This could involve observing changes in the compound when it is exposed to different conditions or reactants .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like its melting point, boiling point, solubility, and reactivity . These properties can be determined using various experimental techniques.Scientific Research Applications

1. Biological Activity and Crystal Structure

- Biological Activity : The compound exhibits interesting biological activity. It was formed during an addition reaction between acrylamide and the amino acid isoleucine, suggesting potential applications in biochemical research and synthesis (Nehls et al., 2013).

- Crystal Structure : Its crystal structure forms a three-dimensional network through intermolecular hydrogen bonds, highlighting its structural uniqueness and potential for further exploration in materials science and crystallography (Nehls et al., 2013).

2. Stereoselective Synthesis and Marine Toxins

- Synthesis of Diastereomers : This amino acid's diastereomers have been stereoselectively synthesized, a process important in the study of antitumor antibiotics like bleomycin A2 and marine toxins like janolusimide (Giordano et al., 1999).

3. Microbial Production and Antimetabolite Properties

- Vitamin B12 Antimetabolites : Derivatives of this amino acid were identified as vitamin B12 antimetabolites, produced by Bacillus cereus fermentations, indicating its role in microbial biochemistry and potential therapeutic applications (Perlman et al., 1977).

4. Chemical Synthesis and Purity

- Synthesis from L-Aspartic Acid : The compound has been synthesized from L-aspartic acid with high enantiomeric excess, showcasing its significance in synthetic chemistry and potential in pharmaceuticals (Jefford & McNulty, 1994).

5. Polymorphism and Crystallography

- Polymorphism : A study on a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid (l-isoleucine) highlighted the diverse crystalline forms of this amino acid, which is crucial for understanding its physical properties and applications in crystal engineering (Curland et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. This could involve further studies to better understand its mechanism of action, development of methods to synthesize it more efficiently, or exploration of its potential uses in fields like medicine or materials science .

Properties

IUPAC Name |

2-[(2-amino-3-carboxypropanoyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-9(15)6(11)4-8(13)14/h5-7H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDPYSVOZFINEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90318540 | |

| Record name | alpha-Aspartylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Leucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028757 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3062-14-4 | |

| Record name | NSC332636 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332636 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Aspartylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90318540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1584634.png)

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)